molecular formula C20H17F3N2O2 B6495376 2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide CAS No. 1351590-57-2

2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide

Cat. No.: B6495376
CAS No.: 1351590-57-2
M. Wt: 374.4 g/mol
InChI Key: IRJQBUHPYVVKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrole ring, a phenyl group, and a trifluoromethoxyphenyl moiety, making it a versatile candidate for numerous applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Trifluoromethoxyphenyl Moiety: This step involves the nucleophilic aromatic substitution reaction where a trifluoromethoxybenzene derivative reacts with an appropriate nucleophile.

    Final Coupling: The final step involves coupling the synthesized intermediates using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles like amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of ketones, carboxylic acids, or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: 2-phenyl-2-(1H-pyrrol-1-yl)acetamide, 2-phenyl-2-(1H-pyrrol-1-yl)-N-methylacetamide, and 2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(methoxy)phenyl]methyl}acetamide.

    Uniqueness: The presence of the trifluoromethoxy group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.

Properties

IUPAC Name

2-phenyl-2-pyrrol-1-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2/c21-20(22,23)27-17-10-8-15(9-11-17)14-24-19(26)18(25-12-4-5-13-25)16-6-2-1-3-7-16/h1-13,18H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJQBUHPYVVKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=CC=C(C=C2)OC(F)(F)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.